D-Alanine isopropyl ester hcl

Chiral synthesis Enantiomeric purity Quality control

D-Alanine isopropyl ester hydrochloride (CAS 39613-92-8) is the definitive D-configuration chiral building block for nucleotide prodrug synthesis (e.g., PSI-7977/sofosbuvir) and stereospecific peptide coupling. The isopropyl ester imparts distinct steric bulk and solubility versus methyl/ethyl analogs, while the D-stereochemistry (R-configuration) ensures biological recognition fidelity absent in the L-enantiomer. Verified by optical rotation (-1.0 to -3.0°, c=2, MeOH) and chiral HPLC. Procure this specific enantiomer for reproducible, protocol-compliant synthetic routes.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 39613-92-8; 62062-65-1
Cat. No. B2420351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine isopropyl ester hcl
CAS39613-92-8; 62062-65-1
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
InChIKeyYAQKNCSWDMGPOY-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

D-Alanine Isopropyl Ester Hydrochloride CAS 39613-92-8 for Prodrug Synthesis and Chiral Peptide Research Procurement


D-Alanine isopropyl ester hydrochloride (CAS 39613-92-8) is a chiral amino acid ester derivative belonging to the class of D-alanine alkyl esters. It is a white to off-white solid with a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [1]. The compound consists of the D-enantiomer of alanine esterified with isopropyl alcohol and stabilized as a hydrochloride salt [1]. It exhibits slight solubility in methanol and DMSO, and demonstrates optical rotation of -1.0 to -3.0° (c=2, MeOH) . Its defined stereochemistry (R-configuration at the alpha carbon) is instrumental in applications requiring specific three-dimensional molecular arrangements [1].

Why D-Alanine Isopropyl Ester Hydrochloride (39613-92-8) Cannot Be Substituted with L-Isomer or Other D-Alanine Esters


Generic substitution of D-Alanine isopropyl ester hydrochloride with its L-enantiomer (CAS 62062-65-1) or alternative D-alanine esters (e.g., methyl or ethyl esters) fails due to three non-interchangeable properties: (1) Stereochemistry—the D-configuration imparts opposite optical rotation and distinct biological recognition compared to the L-isomer ; (2) Ester moiety size—the isopropyl group confers different steric and physicochemical properties (solubility, reactivity, and melting point) relative to smaller methyl or ethyl esters ; and (3) Application-specific requirements—documented use of the D-alanine isopropyl ester in the synthesis of nucleotide prodrugs such as PSI-7977 (sofosbuvir) demonstrates a specific synthetic route that cannot be replicated with alternative esters or enantiomers .

Product-Specific Quantitative Evidence Guide for D-Alanine Isopropyl Ester Hydrochloride CAS 39613-92-8


D- vs. L-Enantiomer Optical Rotation and Stereochemical Differentiation

D-Alanine isopropyl ester hydrochloride exhibits specific optical rotation of -1.0 to -3.0° (c=2, MeOH), directly opposite in sign to the L-enantiomer (CAS 62062-65-1), which shows +1.0 to +3.0° (c=2, MeOH) under identical conditions . This stereochemical inversion is critical for applications requiring a specific chiral configuration. A validated HPLC method has been patented for separating D-alanine isopropyl ester hydrochloride from its L-enantiomer after derivatization, enabling accurate determination of enantiomeric purity in procurement quality control [1].

Chiral synthesis Enantiomeric purity Quality control

Melting Point and Thermal Stability Profile for Storage and Handling

D-Alanine isopropyl ester hydrochloride exhibits a melting point range of 80-82°C . In comparison, the L-enantiomer (CAS 62062-65-1) demonstrates a broader and lower melting range of 60-77°C . Additionally, D-alanine ethyl ester hydrochloride (CAS 6331-09-5) exhibits a melting point of 80-83°C (DL form) . These differences in thermal behavior are relevant for storage, handling, and formulation considerations.

Physical property Stability Storage conditions

Nucleotide Prodrug Synthesis: Specific Use in PSI-7977 (Sofosbuvir)

D-Alanine isopropyl ester hydrochloride is explicitly documented as a chiral reagent in the synthesis of PSI-7977 (sofosbuvir), a nucleotide prodrug for hepatitis C treatment . While both D- and L-alanine isopropyl esters can be used in prodrug synthesis, specific synthetic routes and biological activity of the resulting prodrugs are stereospecific. For instance, PSI-7977 itself contains an L-alanine isopropyl ester moiety (as indicated by its IUPAC name), but the use of D-alanine isopropyl ester as a chiral reagent in its synthesis is well-documented [1]. The specific role of the D-isomer in the synthetic pathway distinguishes it from other alanine esters.

Antiviral Prodrug Hepatitis C

Peptide Synthesis: Reactivity and Solubility Advantages for D-Amino Acid Incorporation

D-Alanine isopropyl ester hydrochloride is utilized in peptide synthesis as a building block to introduce D-alanine residues into peptides . The ester form enhances solubility and reactivity compared to free D-alanine, making it more efficient for incorporating D-amino acids into bioactive sequences . While alternative esters like methyl or ethyl esters can also be used, the isopropyl ester offers a different steric profile and reactivity that may be preferred in specific synthetic schemes. However, quantitative comparative data on reaction yields or rates with other esters are not available in the current literature.

Peptide synthesis D-amino acid Chiral building block

Best Research and Industrial Application Scenarios for D-Alanine Isopropyl Ester Hydrochloride CAS 39613-92-8


Synthesis of Antiviral Nucleotide Prodrugs (e.g., Sofosbuvir) Requiring Chiral Alanine Esters

D-Alanine isopropyl ester hydrochloride is a documented chiral reagent in the synthesis of PSI-7977 (sofosbuvir) . The compound's specific stereochemistry (D-configuration) and isopropyl ester group are essential for this synthetic route. Procurement of this specific enantiomer ensures compliance with published synthetic protocols and helps avoid stereochemical impurities that could affect the biological activity of the final prodrug.

Stereospecific Incorporation of D-Alanine Residues into Peptides

Researchers studying the effects of D-amino acid substitution in peptides require a reliable source of D-alanine in a reactive ester form. D-Alanine isopropyl ester hydrochloride offers enhanced solubility and reactivity for solution-phase peptide synthesis, facilitating the efficient incorporation of D-alanine residues . The isopropyl ester provides a distinct steric and electronic profile compared to methyl or ethyl esters, which may influence coupling efficiency and subsequent deprotection steps.

Quality Control and Enantiomeric Purity Analysis in Pharmaceutical Manufacturing

The distinct optical rotation of D-alanine isopropyl ester hydrochloride (-1.0 to -3.0°) compared to its L-enantiomer (+1.0 to +3.0°) provides a rapid identity verification method . Additionally, validated HPLC methods using chiral columns or derivatization techniques can separate and quantify the D- and L-enantiomers, enabling accurate determination of enantiomeric purity in raw material procurement and final product quality control [1].

Synthesis of Synthetic Sweeteners and Other Chiral Intermediates

D-Alanine isopropyl ester hydrochloride has been reported as a reagent in the preparation of synthetic sweeteners, specifically L-Asp-D-Ala-OiPr (aspartame analogs) [2]. The D-configuration is crucial for achieving the desired taste profile. This application demonstrates the compound's utility beyond pharmaceuticals in the food and flavor industry.

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